molecular formula C19H13BrN4OS B5410418 (6Z)-2-benzyl-6-[(4-bromophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-benzyl-6-[(4-bromophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5410418
M. Wt: 425.3 g/mol
InChI Key: JHULHRVOZFFGEG-SRRKIXIOSA-N
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Description

(6Z)-2-benzyl-6-[(4-bromophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-benzyl-6-[(4-bromophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a benzyl-substituted thiadiazole with a bromophenyl-substituted aldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-2-benzyl-6-[(4-bromophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (6Z)-2-benzyl-6-[(4-bromophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-2-benzyl-6-[(4-chlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-2-benzyl-6-[(4-fluorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-2-benzyl-6-[(4-bromophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(6Z)-2-benzyl-6-[(4-bromophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-14-8-6-13(7-9-14)10-15-17(21)24-19(22-18(15)25)26-16(23-24)11-12-4-2-1-3-5-12/h1-10,21H,11H2/b15-10-,21-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHULHRVOZFFGEG-SRRKIXIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=N)C(=CC4=CC=C(C=C4)Br)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=N)/C(=C/C4=CC=C(C=C4)Br)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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